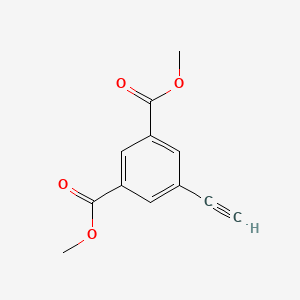

Dimethyl 5-ethynylisophthalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dimethyl 5-ethynylisophthalate is a chemical compound with the molecular formula C12H10O4 and a molecular weight of 218.21 g/mol . It is also known by its systematic name, dimethyl 5-acetylenylphenyl-1,3-dicarboxylate . This compound is characterized by the presence of an ethynyl group attached to the isophthalate moiety, making it a versatile intermediate in organic synthesis and various industrial applications .

Métodos De Preparación

Dimethyl 5-ethynylisophthalate can be synthesized through several synthetic routes. One common method involves the reaction of 5-ethynylisophthalic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization from a suitable solvent . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimization for yield and purity .

Análisis De Reacciones Químicas

Sonogashira–Hagihara Cross-Coupling Reactions

The ethynyl group in dimethyl 5-ethynylisophthalate participates in palladium-catalyzed Sonogashira couplings, forming carbon-carbon bonds with aryl or alkyl halides. This reaction is pivotal in synthesizing conjugated systems for materials science applications.

Key Conditions :

-

Catalyst : Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ with CuI as a co-catalyst.

-

Base : Triethylamine or diisopropylamine.

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmospheres .

Example Reaction :

this compound reacts with iodobenzene to form dimethyl 5-(phenylethynyl)isophthalate, a precursor for luminescent polymers.

Reaction Table :

Hydrolysis to Carboxylic Acids

The methyl ester groups undergo alkaline hydrolysis to yield 5-ethynylisophthalic acid, a building block for metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

Conditions :

Mechanism :

-

Nucleophilic attack by hydroxide ions on the ester carbonyl.

-

Formation of sodium carboxylate intermediates.

Data :

-

Hydrolysis of this compound (2.4 mmol) with 6 eq. NaOH yielded 92% 5-ethynylisophthalic acid after 7 hours at 50°C .

Electrophilic Aromatic Substitution

The electron-rich benzene ring undergoes bromination or nitration at the para position relative to the ethynyl group.

Example :

Reduction Reactions

The ethynyl group can be hydrogenated to ethylene or fully reduced to ethyl using heterogeneous catalysts.

Conditions :

-

Catalyst : Pd/C or Lindlar catalyst.

-

Solvent : Ethanol under H₂ atmosphere.

Structural and Mechanistic Insights

Aplicaciones Científicas De Investigación

Applications Overview

-

Organic Synthesis

- Ligand in Cross-Coupling Reactions : Dimethyl 5-ethynylisophthalate serves as a ligand in palladium-catalyzed cross-coupling reactions, particularly for synthesizing heterocycles. It has been successfully employed in the coupling of 3-bromothiophenes with 2-aminopyridines, showcasing its utility in forming complex organic molecules .

- Gelation and Metallogel Formation : The compound has been used to create metallogels, which are materials that combine organic gels with metal ions. These metallogels have applications in luminescence, catalysis, and as templates for nanoparticle formation .

-

Material Science

- Nanostructured Materials : The ability of this compound to form networks at low concentrations (as low as 1% w/v) makes it valuable for developing nanostructured materials. These materials can be utilized in various applications, including sensors and drug delivery systems .

- 3D Coordination Polymers : When combined with lead(II) acetate under solvothermal conditions, this compound can yield crystalline 3D coordination polymers. These structures have potential uses in catalysis and as functional materials .

- Environmental Applications

Case Study 1: Synthesis of Heterocycles

In a study examining the use of this compound as a ligand, researchers reported successful synthesis of various heterocycles through palladium-catalyzed reactions. The efficiency of these reactions was enhanced by optimizing reaction conditions such as temperature and solvent choice.

Case Study 2: Development of Metallogels

A research project focused on the synthesis of metallogels using this compound demonstrated its ability to form stable gels with lead(II) ions. Characterization techniques such as scanning electron microscopy revealed an intricate network structure, which was shown to have significant potential for applications in catalysis and environmental cleanup.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Organic Synthesis | Ligand for cross-coupling reactions | Effective in synthesizing complex heterocycles |

| Material Science | Formation of nanostructured materials | Low gelation concentration (1% w/v) |

| Environmental Remediation | Purification of wastewater | Selectively removes toxic metals and dyes |

Mecanismo De Acción

The mechanism of action of dimethyl 5-ethynylisophthalate depends on its specific application. In chemical reactions, the ethynyl group can act as a nucleophile or electrophile, participating in various addition and substitution reactions . The molecular targets and pathways involved in its biological and medicinal applications are still under investigation, but it is believed to interact with specific enzymes or receptors, modulating their activity .

Comparación Con Compuestos Similares

Dimethyl 5-ethynylisophthalate can be compared with other similar compounds, such as:

Dimethyl 5-iodoisophthalate: This compound has an iodine atom instead of an ethynyl group, leading to different reactivity and applications.

Dimethyl 5-bromoisophthalate: Similar to the iodinated derivative, this compound has a bromine atom and exhibits distinct chemical properties.

Dimethyl 5-aminoisophthalate:

Actividad Biológica

Dimethyl 5-ethynylisophthalate (DMEIP) is a compound that has garnered attention in various fields of research, particularly in organic synthesis and materials science. Its biological activity, while not as extensively documented as some other compounds, reveals interesting potential applications and mechanisms of action.

Chemical Structure and Properties

DMEIP is an isophthalate derivative characterized by the presence of an ethynyl group at the 5-position of the isophthalate ring. This structure contributes to its reactivity and ability to participate in various chemical reactions, including click chemistry, which is pivotal for constructing complex molecular architectures.

Biological Activity

-

Anticancer Potential :

- DMEIP has been studied for its potential anticancer properties. Research indicates that compounds with similar structures can exhibit cytotoxic effects on cancer cell lines. For instance, alkylating agents, a class to which DMEIP may belong due to its reactivity, have been shown to interfere with DNA replication, leading to apoptosis in cancer cells .

- A comparative study on alkylating agents highlighted their effectiveness against various neoplasms, suggesting that DMEIP could be further explored in this context .

-

Interaction with Biological Systems :

- The compound has been utilized in the synthesis of functional materials such as metal-organic frameworks (MOFs), which have applications in drug delivery systems. These MOFs can encapsulate therapeutic agents and release them in a controlled manner, potentially enhancing the efficacy of treatments involving DMEIP .

-

Toxicological Studies :

- While specific toxicological data on DMEIP is limited, studies on related compounds indicate that careful assessment of their biological interactions and toxicity profiles is essential. For instance, alkylating agents often exhibit significant toxicity; thus, understanding the safety profile of DMEIP through rigorous testing is crucial for any therapeutic applications .

Research Findings and Case Studies

Propiedades

IUPAC Name |

dimethyl 5-ethynylbenzene-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-4-8-5-9(11(13)15-2)7-10(6-8)12(14)16-3/h1,5-7H,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSSODPUFUQKWIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C#C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.